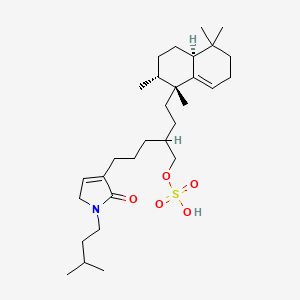![molecular formula C29H45N7O11 B1263780 (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone](/img/structure/B1263780.png)
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone is a novel cycloheptapeptide with a unique tricyclic ring cyclopeptide skeleton. It was first isolated from the plant Psammosilene tunicoides, which belongs to the Caryophyllaceae family . This compound has garnered significant interest due to its distinctive structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone is typically isolated from the roots of Psammosilene tunicoides. The extraction process involves several chromatographic techniques to purify the compound. The roots are first dried and powdered, followed by extraction with solvents like methanol or ethanol. The extract is then subjected to various chromatographic methods, including macroporous resin column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the intricate extraction process. Most of the available this compound is obtained through laboratory-scale extraction from Psammosilene tunicoides.
Chemical Reactions Analysis
Types of Reactions: (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone undergoes several types of chemical reactions, including nucleophilic addition and cyclization reactions. These reactions are crucial for forming its unique tricyclic ring structure .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as hydrochloric acid for hydrolysis and various organic solvents for extraction and purification. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The primary product formed from these reactions is this compound itself, characterized by its tricyclic ring cyclopeptide skeleton. Other minor products may include various cyclopeptides and saponins, which are also present in Psammosilene tunicoides .
Scientific Research Applications
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone has shown potential in various scientific research applications:
Mechanism of Action
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone can be compared with other cyclopeptides isolated from Psammosilene tunicoides, such as Tunicyclin E and Psammosilenin C . These compounds share similar cyclic peptide structures but differ in their specific amino acid sequences and ring conformations.
Comparison with Similar Compounds
- Tunicyclin E
- Psammosilenin C
- Tunicyclin L
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone’s uniqueness lies in its tricyclic ring cyclopeptide skeleton, which is not commonly found in other cyclopeptides. This structural feature may contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H45N7O11 |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone |
InChI |
InChI=1S/C29H45N7O11/c1-13(2)8-19-27(45)35-21(14(3)4)24(42)30-10-20(39)31-17(12-38)25(43)34-7-5-6-18(34)23(41)33-16(11-37)22(40)32-15-9-29(47,28(35)46)36(19)26(15)44/h13-19,21,28,37-38,46-47H,5-12H2,1-4H3,(H,30,42)(H,31,39)(H,32,40)(H,33,41)/t15-,16-,17-,18-,19-,21-,28+,29+/m0/s1 |
InChI Key |
NAHYPMPMDSGFLX-SCWKIXCYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H]4C[C@@]([C@H]2O)(N1C4=O)O)CO)CO)C(C)C |
Canonical SMILES |
CC(C)CC1C(=O)N2C(C(=O)NCC(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC4CC(C2O)(N1C4=O)O)CO)CO)C(C)C |
Synonyms |
tunicyclin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)







![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)


